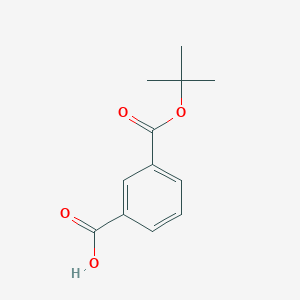

3-(tert-Butoxycarbonyl)benzoic acid

Description

The exact mass of the compound 3-(tert-Butoxycarbonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(tert-Butoxycarbonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-Butoxycarbonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-5-8(7-9)10(13)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFILKMBFUQQLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375433 | |

| Record name | 3-(tert-Butoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33704-19-7 | |

| Record name | 3-(tert-Butoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(tert-Butoxycarbonyl)benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(tert-Butoxycarbonyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

3-(tert-Butoxycarbonyl)benzoic acid, also known as mono-tert-butyl isophthalate, is a valuable mono-protected dicarboxylic acid intermediate in organic synthesis. Its unique structure, featuring a sterically hindered ester and a free carboxylic acid on a benzene ring, makes it a versatile building block for the synthesis of complex molecules, including pharmaceuticals, polymers, and fine chemicals. The presence of the tert-butyl ester group provides a robust protecting group that is stable under a variety of reaction conditions but can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the principal synthetic pathways to 3-(tert-Butoxycarbonyl)benzoic acid, focusing on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization.

Introduction and Strategic Overview

The synthesis of 3-(tert-Butoxycarbonyl)benzoic acid presents a classic challenge in regioselectivity: how to differentiate between two chemically equivalent carboxylic acid groups on the starting material, isophthalic acid. A successful synthesis must selectively protect one carboxyl group as a tert-butyl ester while leaving the other free for subsequent transformations. This guide will explore two primary strategies to achieve this outcome: direct selective mono-esterification and a more controlled approach via a mono-acid chloride intermediate. The choice between these pathways often depends on the desired scale, required purity, and available reagents.

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 3-(tert-butoxycarbonyl)benzoic acid | |

| CAS Number | 33704-19-7 | |

| Molecular Formula | C₁₂H₁₄O₄ | |

| Molecular Weight | 222.24 g/mol | |

| Appearance | Solid | |

| Melting Point | 152-153 °C | |

| Boiling Point | 357.6 ± 25.0 °C at 760 mmHg |

Synthetic Pathways and Mechanistic Insights

Pathway 1: Direct Selective Mono-Esterification of Isophthalic Acid

This approach is the most atom-economical as it involves the direct reaction of isophthalic acid with a tert-butylating agent. The primary challenge is controlling the reaction to maximize the yield of the mono-ester and minimize the formation of the di-ester byproduct, di-tert-butyl isophthalate.

Causality Behind Experimental Choices:

The reaction typically employs isobutylene in the presence of a strong acid catalyst. The bulky nature of the tert-butyl group provides a degree of kinetic control. Once one carboxylic acid is esterified, the steric hindrance and electronic deactivation may slightly reduce the reactivity of the second carboxylic acid group, aiding in selective mono-esterification. However, achieving high selectivity often requires careful optimization of reaction time, temperature, and stoichiometry.

Reaction Mechanism:

The mechanism proceeds via an acid-catalyzed esterification.

-

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of one of the carboxylic acid groups, activating it towards nucleophilic attack.

-

Carbocation Formation: Isobutylene is protonated to form the stable tertiary carbocation, tert-butyl cation.

-

Nucleophilic Attack: The activated carboxylic acid is attacked by the tert-butyl cation.

-

Deprotonation: Loss of a proton regenerates the catalyst and yields the final tert-butyl ester product.

Caption: Reaction scheme for direct mono-esterification.

Experimental Protocol: Mono-esterification of Isophthalic Acid

-

Setup: To a pressure-rated reaction vessel equipped with a magnetic stirrer and gas inlet, add isophthalic acid (1.0 equiv) and a suitable solvent such as dioxane or THF.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv).

-

Reaction: Cool the mixture to 0-5 °C. Carefully introduce liquefied isobutylene (1.1-1.5 equiv) into the vessel. Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.

-

Workup: Carefully vent the excess isobutylene. Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of starting material, mono-ester, and di-ester, is then purified by column chromatography or selective recrystallization.

Pathway 2: Synthesis via Mono-Acid Chloride Intermediate

This two-step pathway offers superior control and regioselectivity compared to direct esterification. By converting one carboxylic acid to a more reactive acid chloride using a stoichiometric amount of a chlorinating agent, subsequent reaction with a tert-butoxide source proceeds cleanly to the mono-ester.

Causality Behind Experimental Choices:

The high reactivity of the acid chloride intermediate allows for the use of less forcing conditions for the esterification step. Using exactly one equivalent of the chlorinating agent (e.g., thionyl chloride) is critical for selectively forming the mono-acid chloride. The subsequent esterification is performed at low temperatures to prevent side reactions and is highly efficient due to the nucleophilicity of the tert-butoxide.

Reaction Mechanism:

-

Step A (Acid Chloride Formation): Isophthalic acid reacts with thionyl chloride (SOCl₂) to form 3-(chlorocarbonyl)benzoic acid, releasing SO₂ and HCl as byproducts.

-

Step B (Esterification): The highly electrophilic acid chloride is then subjected to nucleophilic acyl substitution by potassium tert-butoxide. The tert-butoxide anion attacks the carbonyl carbon, leading to the displacement of the chloride ion and formation of the tert-butyl ester.

Caption: Two-step synthesis via an acid chloride intermediate.

Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of 3-(Chlorocarbonyl)benzoic acid

-

Setup: In a fume hood, suspend isophthalic acid (1.0 equiv) in anhydrous toluene or DCM.

-

Reagent Addition: Add thionyl chloride (1.0 equiv) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux for 2-4 hours until gas evolution ceases and the solution becomes clear.

-

Isolation: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude mono-acid chloride, which is often used immediately in the next step without further purification.

Step B: Esterification with Potassium tert-Butoxide

-

Setup: Dissolve the crude 3-(chlorocarbonyl)benzoic acid in anhydrous THF and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Reagent Addition: Slowly add a solution of potassium tert-butoxide (1.0 equiv) in THF to the cooled mixture, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Acidify the aqueous layer to pH 3-4 with 1N HCl.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting solid can be purified by recrystallization.

Comparison of Synthetic Pathways

| Feature | Pathway 1: Direct Esterification | Pathway 2: Acid Chloride Route |

| Starting Materials | Isophthalic acid, Isobutylene | Isophthalic acid, Thionyl chloride, Potassium tert-butoxide |

| Number of Steps | One | Two |

| Selectivity | Moderate; requires optimization | High |

| Key Advantages | Atom economical, fewer steps | High yield, excellent control |

| Key Disadvantages | Formation of di-ester byproduct, requires pressure vessel | Requires handling of moisture-sensitive reagents (SOCl₂, KOtBu) |

Purification and Characterization

Regardless of the synthetic route, purification of the crude product is essential to obtain 3-(tert-Butoxycarbonyl)benzoic acid of high purity.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying the final product.[1]

-

Solvent Selection: A common solvent system is ethyl acetate and hexanes. The crude product should be soluble in hot ethyl acetate and poorly soluble upon the addition of hexanes at cooler temperatures.

-

Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate.[1] If any insoluble impurities remain, perform a hot filtration.

-

Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization Data

The structure and purity of the synthesized 3-(tert-Butoxycarbonyl)benzoic acid should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals confirming the structure. Expected peaks include:

-

Aromatic protons appearing as multiplets in the range of δ 7.5-8.5 ppm.

-

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group at approximately δ 1.6 ppm.

-

A broad singlet for the carboxylic acid proton, typically above δ 10 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic signals for the two distinct carbonyl carbons (ester and carboxylic acid), the aromatic carbons, the quaternary carbon of the tert-butyl group (around 82 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will confirm the molecular weight of the compound. The expected mass for the molecular ion [M-H]⁻ would be approximately m/z 221.

The workflow from synthesis to final, characterized product is outlined below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of 3-(tert-Butoxycarbonyl)benzoic acid can be effectively achieved through two primary routes. Direct mono-esterification is a more direct but less selective method, while the two-step process involving a mono-acid chloride intermediate offers superior control and typically higher yields of the desired product. The choice of method will be dictated by the specific requirements of the research or development program. Proper purification, primarily through recrystallization, and thorough characterization are critical to ensure the quality of this important synthetic intermediate for its application in drug discovery and materials science.

References

- The Royal Society of Chemistry. Supplementary Information.

- Vulcanchem. 3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid.

- Benchchem. 3,5-Bis(tert-butoxycarbonyl)benzoic acid.

- PubChem. 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid.

- PubChem. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid.

- Sigma-Aldrich. 3-(tert-Butoxycarbonyl)benzoic acid | 33704-19-7.

- Supporting Information.

- BIOSYNCE. 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic Acid CAS 117445-22-4.

- Patsnap Synapse. What is the mechanism of Benzoic Acid?

- YouTube. Benzoic Acid Synthesis.

- Sigma-Aldrich. 3-(tert-Butoxycarbonyl)benzoic acid | 33704-19-7.

- Benchchem. comparing the efficacy of different synthetic routes to 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.

- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

- Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene.

- Google Patents. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

- NIST. Preparation of benzoic acid of high purity.

- Google Patents. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.

- Google Patents. Purification of benzoic acid - US3235588A.

- Green Chemistry (RSC Publishing). A new selective route towards benzoic acid and derivatives from biomass-derived coumalic acid.

- European Patent Office. Method for the purification of benzoic acid - EP 0453022 A2.

- ResearchGate. Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide | Request PDF.

- ChemScene. 20576-82-3 | 4-(tert-Butoxycarbonyl)benzoic acid.

- Google Patents. CN1251833A - Process for preparing substituted benzoic acid.

- Organic Syntheses Procedure. tert-BUTOXYCARBONYL-L-PROLINE.

- YouTube. Recrystallization Lab Procedure of Benzoic Acid.

Sources

Spectroscopic Profile of 3-(tert-Butoxycarbonyl)benzoic Acid: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic properties of 3-(tert-Butoxycarbonyl)benzoic acid (CAS 33704-19-7), a key building block in organic synthesis and drug discovery. The following sections offer an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Introduction: The Significance of 3-(tert-Butoxycarbonyl)benzoic Acid

3-(tert-Butoxycarbonyl)benzoic acid, also known as mono-tert-butyl isophthalate, is a bifunctional organic molecule featuring a carboxylic acid and a tert-butyl ester. This unique arrangement makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The carboxylic acid moiety provides a handle for amide bond formation or other derivatization, while the sterically hindered tert-butyl ester serves as a protecting group for the second carboxylic acid function of isophthalic acid. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following is a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 3-(tert-Butoxycarbonyl)benzoic acid.

¹H NMR Spectroscopy: Proton Environment Analysis

The proton NMR spectrum of 3-(tert-Butoxycarbonyl)benzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the tert-butyl group. The chemical shifts are influenced by the electronic effects of the carboxylic acid and the tert-butyl ester functionalities.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~8.65 | Triplet | 1H | Ar-H2 |

| ~8.25 | Doublet of Triplets | 1H | Ar-H6 |

| ~8.15 | Doublet of Triplets | 1H | Ar-H4 |

| ~7.55 | Triplet | 1H | Ar-H5 |

| ~1.60 | Singlet | 9H | -C(CH₃)₃ |

Causality Behind Assignments:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield, often between 10 and 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical environments due to the meta-substitution pattern.

-

H2: This proton is situated between the two electron-withdrawing carbonyl groups, leading to the most significant deshielding and thus the furthest downfield chemical shift. It is expected to appear as a triplet due to coupling with H6 and H4 (small J values).

-

H6 and H4: These protons are ortho to one of the carbonyl groups and will be deshielded, appearing at intermediate chemical shifts in the aromatic region. They will likely appear as doublet of triplets due to coupling with their ortho and meta neighbors.

-

H5: This proton is meta to both carbonyl groups, experiencing the least deshielding among the aromatic protons, and will therefore have the most upfield chemical shift in this region. It is expected to be a triplet due to coupling with H4 and H6.

-

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and show a sharp singlet. The signal is in the upfield region, characteristic of aliphatic protons.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | -C OOH |

| ~165 | -C OOtBu |

| ~136 | Ar-C2 |

| ~134 | Ar-C4 |

| ~132 | Ar-C1 |

| ~131 | Ar-C3 |

| ~130 | Ar-C6 |

| ~129 | Ar-C5 |

| ~82 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Rationale for Chemical Shift Assignments:

-

Carbonyl Carbons: The carbon atoms of the carboxylic acid and the ester groups are the most deshielded due to the direct attachment of two oxygen atoms, appearing at the lowest field (~165-171 ppm).

-

Aromatic Carbons: The quaternary carbons (C1 and C3) attached to the carbonyl groups will be deshielded. The chemical shifts of the protonated aromatic carbons will vary depending on their position relative to the electron-withdrawing substituents.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 82 ppm, and the three equivalent methyl carbons resonate at approximately 28 ppm, which are typical values for this group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2500-3300 | Broad | O-H | Stretching (Carboxylic Acid) |

| ~1725 | Strong | C=O | Stretching (Ester) |

| ~1700 | Strong | C=O | Stretching (Carboxylic Acid) |

| ~1600, 1475 | Medium | C=C | Stretching (Aromatic Ring) |

| ~1370, 1390 | Medium | C-H | Bending (tert-Butyl) |

| ~1250 | Strong | C-O | Stretching (Ester) |

Interpretation of Key Peaks:

-

The broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

-

Two distinct strong peaks are expected in the carbonyl region: one for the ester C=O stretch (around 1725 cm⁻¹) and another for the carboxylic acid C=O stretch (around 1700 cm⁻¹).

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1475 cm⁻¹.

-

The characteristic C-H bending vibrations for the tert-butyl group are expected around 1370 and 1390 cm⁻¹.

-

A strong C-O stretching band for the ester linkage will be visible around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 222.0892 (corresponding to C₁₂H₁₄O₄)

-

Key Fragmentation Peaks:

-

m/z = 166: Loss of the tert-butyl group (-C₄H₈) via McLafferty rearrangement or direct cleavage.

-

m/z = 149: Loss of the tert-butoxy group (-OC₄H₉).

-

m/z = 121: Subsequent loss of a carboxyl group (-COOH) from the m/z 166 fragment.

-

m/z = 57: The tert-butyl cation ([C₄H₉]⁺), which is often a prominent peak.

-

Experimental Protocol: NMR Sample Preparation

To obtain high-quality NMR spectra for 3-(tert-Butoxycarbonyl)benzoic acid, the following protocol is recommended:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

Visualizing Molecular Structure and Assignments

The following diagrams illustrate the molecular structure and the logical workflow for its spectroscopic analysis.

Caption: Molecular structure of 3-(tert-Butoxycarbonyl)benzoic acid.

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(tert-Butoxycarbonyl)benzoic acid. By understanding its characteristic NMR, IR, and MS features, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in organic synthesis and medicinal chemistry.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Physical Properties and Solubility of 3-(tert-Butoxycarbonyl)benzoic Acid

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular building blocks is paramount. 3-(tert-Butoxycarbonyl)benzoic acid (CAS No. 33704-19-7) represents a key intermediate, valued for its bifunctional nature. It possesses a carboxylic acid group amenable to a wide range of coupling reactions and a tert-butoxycarbonyl (Boc) protected ester, which offers a stable, yet selectively cleavable, handle. This guide provides an in-depth analysis of the core physical properties and solubility profile of this compound, offering both established data and the experimental rationale for its determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this reagent to leverage its full potential in their work.

Section 1: Core Physicochemical Properties

A compound's physical properties are the foundation of its chemical identity and dictate its behavior in experimental and processing conditions. The properties of 3-(tert-Butoxycarbonyl)benzoic acid are summarized below, followed by a detailed discussion of their significance.

| Property | Value | Source(s) |

| CAS Number | 33704-19-7 | |

| Molecular Formula | C₁₂H₁₄O₄ | |

| Molecular Weight | 222.24 g/mol | |

| IUPAC Name | 3-(tert-butoxycarbonyl)benzoic acid | |

| Synonyms | tert-Butyl 3-carboxybenzoate, mono(tert-Butyl)isophthalate | [1] |

| Physical Form | Solid | |

| Melting Point | 152-155 °C | [1] |

| Boiling Point | 357.6 ± 25.0 °C at 760 mmHg | |

| Storage | Store at room temperature |

Melting Point: A Criterion for Purity

The melting point is one of the most critical and easily determined physical properties of a crystalline solid. For 3-(tert-Butoxycarbonyl)benzoic acid, the sharp melting range of 152-155 °C is indicative of high purity.[1] In organic synthesis, a depressed and broadened melting range compared to a reference standard is a reliable indicator of impurities.[2] This is because impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[2] Therefore, routine melting point determination is a fundamental quality control step after synthesis and purification.

Boiling Point: A Calculated Parameter

The reported boiling point of 357.6 °C is a calculated value, as compounds of this nature often decompose at such high temperatures before boiling. This value is derived from computational models and is useful for theoretical considerations, but experimental determination via distillation is generally not practical.

Acidity (pKa): An Estimation Based on Structure

Section 2: Solubility Profile

Solubility is a crucial parameter in drug development and synthetic chemistry, influencing everything from reaction kinetics to bioavailability. The solubility of 3-(tert-Butoxycarbonyl)benzoic acid is governed by the principle of "like dissolves like," stemming from its dual structural features: a polar carboxylic acid head and a significantly nonpolar tail composed of a benzene ring and a bulky tert-butyl group.[4]

Theoretical Assessment

-

Polar/Hydrophilic Character: The carboxylic acid group is polar and can act as both a hydrogen bond donor and acceptor. This facilitates interaction with polar solvents.[4]

-

Nonpolar/Lipophilic Character: The aromatic ring and the large, sterically hindering tert-butyl group are nonpolar and contribute to van der Waals interactions.[4]

This structural duality predicts poor solubility in highly nonpolar solvents like hexane and limited solubility in water. Conversely, it is expected to be soluble in a range of polar organic solvents that can effectively solvate both moieties of the molecule, such as alcohols, ethers, and chlorinated solvents.[5][6]

Qualitative Solubility Analysis: A Practical Approach

A systematic qualitative analysis provides rapid and valuable insights into a compound's acidic, basic, or neutral nature. The following protocol is a standard method for classifying organic compounds.[7][8]

-

Water: Add ~25 mg of the compound to 0.5 mL of deionized water. Agitate. 3-(tert-Butoxycarbonyl)benzoic acid is expected to be largely insoluble.[6]

-

5% NaOH (aq): To the water-insoluble sample, add 0.5 mL of 5% NaOH. Agitation should lead to dissolution. This occurs because the strong base deprotonates the carboxylic acid to form the highly water-soluble sodium 3-(tert-butoxycarbonyl)benzoate salt.[7]

-

5% NaHCO₃ (aq): In a separate test, a water-insoluble sample is treated with 5% sodium bicarbonate. As a carboxylic acid, 3-(tert-Butoxycarbonyl)benzoic acid is acidic enough to react with this weak base, producing the soluble sodium salt and effervescence (CO₂ gas).[8] This test distinguishes it from most phenols, which are typically not acidic enough to react with bicarbonate.

-

5% HCl (aq): The compound will remain insoluble in acidic solutions, as the carboxylic acid group remains protonated and non-ionic.[8]

This series of tests authoritatively classifies 3-(tert-Butoxycarbonyl)benzoic acid as a water-insoluble organic acid.

Section 3: Standardized Experimental Protocols

For regulatory submissions and robust process development, qualitative data must be supported by precise, quantitative measurements. The following are self-validating, standard protocols for determining the melting point and equilibrium solubility.

Protocol: Melting Point Determination (Capillary Method)

This method provides an accurate determination of the melting range, a key indicator of purity.[9]

-

Principle: A small, finely powdered sample is heated slowly at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.[9]

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.[9]

-

Capillary Packing: Press the open end of a capillary tube into the powder. Tap the sealed end gently on a hard surface to pack the sample into a column of 2-3 mm height.[10]

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

-

Approximate Determination: Heat the block rapidly to get a rough estimate of the melting point. Let the apparatus cool by at least 20 °C.[2]

-

Accurate Determination: Begin heating again, but reduce the rate to 1-2 °C per minute as you approach the approximate melting point. This slow rate is crucial to maintain thermal equilibrium between the sample, the thermometer, and the heating block.[10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.

-

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[11][12]

-

Principle: An excess of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the saturated solution is measured analytically.[11]

-

Methodology:

-

Preparation: Add an excess amount of 3-(tert-Butoxycarbonyl)benzoic acid to a series of vials, each containing a precise volume of the desired test solvent (e.g., water, ethanol, ethyl acetate). The presence of excess solid throughout the experiment is critical to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[12] A preliminary time-course study can be run to validate the minimum time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert, non-adsorbing syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[11] This step is crucial to remove all particulate matter without altering the dissolved concentration.

-

Quantification: Accurately dilute the filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Calculation: Create a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the diluted filtrate and then back-calculate the original solubility in the solvent, typically reported in mg/mL or µg/mL.

-

-

Visualization: Shake-Flask Solubility Workflow

Caption: Standard workflow for equilibrium solubility measurement.

Section 4: Safety and Handling

Proper handling is essential for laboratory safety and maintaining compound integrity.

-

Storage: 3-(tert-Butoxycarbonyl)benzoic acid is stable and should be stored in a closed container at room temperature.

-

Safety: The compound may be harmful if swallowed and can cause respiratory irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

Conclusion

3-(tert-Butoxycarbonyl)benzoic acid is a solid compound with a sharp, well-defined melting point characteristic of a pure substance. Its solubility is dictated by its bifunctional structure, rendering it insoluble in water but soluble in basic aqueous solutions and a variety of polar organic solvents. The standardized protocols detailed herein for determining melting point and solubility provide the robust, reproducible data required by researchers, synthetic chemists, and drug development professionals. A thorough understanding and application of these principles are fundamental to the successful utilization of this versatile chemical intermediate.

References

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of California, Los Angeles - Chemistry. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

3-(((tert-Butoxycarbonyl)amino)methyl)benzoic Acid CAS 117445-22-4. (n.d.). BIOSYNCE. Retrieved from [Link]

-

3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid | C13H17NO4. (n.d.). PubChem. Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

How to Determine Solubility. (n.d.). wikiHow. Retrieved from [Link]

-

3-(((Tert-butoxy)carbonyl)amino)benzoic acid. (n.d.). PubChem. Retrieved from [Link]benzoic-acid)

-

4-(tert-Butoxycarbonyl)benzoic acid | C12H14O4. (n.d.). PubChem. Retrieved from [Link]

-

Benzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Properties of Benzoic Acid. (n.d.). BYJU'S. Retrieved from [Link]

-

The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzoic acid. (2024, March 5). Sciencemadness Wiki. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 111331-82-9: 3-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 6. biosynce.com [biosynce.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. westlab.com [westlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to 3-(tert-Butoxycarbonyl)benzoic Acid: A Versatile Building Block in Modern Drug Discovery

For Immediate Release to the Scientific Community

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-(tert-Butoxycarbonyl)benzoic acid. We will delve into its fundamental properties, synthesis, and critical applications, providing expert insights into its strategic role in contemporary organic synthesis and pharmaceutical research.

Core Introduction: The Strategic Value of a Bifunctional Linker

3-(tert-Butoxycarbonyl)benzoic acid (CAS No: 33704-19-7) is a bifunctional aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its structure uniquely combines a carboxylic acid and a tert-butyl ester, functionalities that offer orthogonal reactivity. This "split reactivity" is the cornerstone of its utility, allowing chemists to perform sequential modifications at different ends of the molecule under distinct chemical conditions.

The carboxylic acid provides a handle for standard coupling reactions, such as amide bond formation, while the tert-butyl ester serves as a robust protecting group for a second carboxylic acid, which can be unveiled later in a synthetic sequence. The bulky tert-butyl group confers significant stability to the ester under a wide range of conditions, yet it can be cleaved selectively under acidic conditions. This strategic combination makes it an ideal component for constructing linkers in sophisticated molecular architectures like Proteolysis Targeting Chimeras (PROTACs) and for the systematic elaboration of drug candidates.

Physicochemical and Structural Properties

A thorough understanding of a molecule's properties is fundamental to its successful application in research. The key data for 3-(tert-Butoxycarbonyl)benzoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 33704-19-7 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [2] |

| IUPAC Name | 3-(tert-butoxycarbonyl)benzoic acid | [1] |

| Synonym | tert-Butyl 3-carboxybenzoate, Mono-tert-butyl isophthalate | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 152-153 °C | [1] |

| Boiling Point | 357.6 ± 25.0 °C (at 760 mmHg) | [1] |

Structural Analysis and Reactivity Logic

The utility of this molecule is best understood by examining its two key functional groups.

// Relationships COOH -> AmideCoupling [label=" Reactive towards\n amine coupling"]; COOH -> Esterification [label=" Can be esterified"]; BocEster -> AcidCleavage [label=" Stable to base/nucleophiles,\n cleaved by acid"]; }

Caption: Core functionalities of 3-(tert-Butoxycarbonyl)benzoic acid.

The carboxylic acid at position 1 is a nucleophilic site, readily activated for coupling with amines or alcohols. In contrast, the tert-butyl ester at position 3 is sterically hindered and electronically deactivated, rendering it stable to basic and nucleophilic conditions. This orthogonality is a critical concept; one can, for instance, perform a base-catalyzed reaction or an amide coupling using the free carboxylic acid without affecting the tert-butyl ester. The ester can then be selectively hydrolyzed at a later stage using a strong acid like trifluoroacetic acid (TFA) to reveal a second carboxylic acid for further functionalization.[3][4]

Synthesis Protocol: A Step-by-Step Guide

The most common route to 3-(tert-butoxycarbonyl)benzoic acid is via the mono-esterification of isophthalic acid (benzene-1,3-dicarboxylic acid). While direct selective esterification can be challenging, a reliable method involves the protection of both carboxylic acids followed by selective deprotection. An alternative and often more controlled approach is through the reaction of isophthalic anhydride with potassium tert-butoxide.

Below is a validated, step-by-step protocol for the synthesis.

Protocol: Mono-esterification of Isophthalic Acid

This protocol is based on established methods for tert-butyl ester formation.

Materials:

-

Isophthalic acid

-

Dichloromethane (DCM), anhydrous

-

Isobutylene

-

Sulfuric acid (concentrated)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

// Nodes start [label="1. Dissolve Isophthalic Acid in DCM"]; cool [label="2. Cool Reaction Mixture to -70°C"]; add_isobutylene [label="3. Condense Excess Isobutylene into Flask"]; add_catalyst [label="4. Add Catalytic H₂SO₄"]; react [label="5. Seal Vessel & Warm to Room Temp.\nStir Overnight"]; quench [label="6. Cool and Quench with NaHCO₃ (aq)"]; extract [label="7. Extract with Ethyl Acetate"]; wash [label="8. Wash Organic Layer with Brine"]; dry [label="9. Dry with MgSO₄ & Filter"]; concentrate [label="10. Concentrate under Reduced Pressure"]; purify [label="11. Purify via Column Chromatography or Recrystallization"]; end [label="Pure 3-(tert-Butoxycarbonyl)benzoic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cool; cool -> add_isobutylene; add_isobutylene -> add_catalyst; add_catalyst -> react; react -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; purify -> end; }

Caption: Workflow for the synthesis of 3-(tert-Butoxycarbonyl)benzoic acid.

Step-by-Step Procedure:

-

Reaction Setup: In a pressure-rated vessel, dissolve isophthalic acid (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to approximately -70 °C using a dry ice/acetone bath.

-

Addition of Isobutylene: Carefully condense an excess of isobutylene gas (e.g., 10-15 equivalents) into the reaction vessel.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the cold mixture.

-

Reaction: Securely seal the vessel and allow it to slowly warm to room temperature. Stir the mixture overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the vessel back down before carefully opening it. Pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate to quench the acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product, a mixture of di-ester, mono-ester, and starting material, can be purified by column chromatography on silica gel or by selective recrystallization to yield the pure 3-(tert-butoxycarbonyl)benzoic acid.

Applications in Research and Drug Development

The unique structural features of 3-(tert-butoxycarbonyl)benzoic acid make it a highly sought-after intermediate in several areas of pharmaceutical research.

A. Linker Technology for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5] These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker connecting them. The nature of this linker—its length, rigidity, and chemical composition—is critical for the efficacy of the PROTAC.

3-(tert-Butoxycarbonyl)benzoic acid is an exemplary building block for constructing these linkers.[2] The free carboxylic acid can be coupled to the E3 ligase ligand (or a component of the linker), while the protected carboxylic acid can be deprotected later in the synthesis to be coupled to the target-protein-binding ligand. This allows for a modular and controlled assembly of the final PROTAC molecule.

B. Building Block in Medicinal Chemistry

Beyond PROTACs, this compound serves as a versatile scaffold for building a wide array of small molecule therapeutics. Benzoic acid derivatives are a common motif in many approved drugs.[6] The ability to introduce functionality at both the 1- and 3-positions of the benzene ring in a controlled manner is a powerful tool for medicinal chemists exploring Structure-Activity Relationships (SAR). For example, the carboxylic acid can be converted into an amide to interact with a specific residue in a protein's active site, while the other position can be modified to improve pharmacokinetic properties like solubility or metabolic stability.

Spectroscopic Characterization

Verification of the compound's identity and purity is paramount. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

-

¹H NMR (Proton NMR):

-

~1.6 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

-

~7.6 ppm (triplet, 1H): The proton at the C5 position of the benzene ring.

-

~8.2-8.3 ppm (doublet of doublets, 2H): Protons at the C4 and C6 positions.

-

~8.6 ppm (triplet, 1H): The proton at the C2 position, deshielded by both carbonyl groups.

-

~11-13 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 NMR):

-

~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~82 ppm: The quaternary carbon of the tert-butyl group.

-

~129-135 ppm: Aromatic carbons (C2, C4, C5, C6).

-

~165 ppm: The carbonyl carbon of the tert-butyl ester.

-

~167 ppm: The carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1715 cm⁻¹: C=O stretch of the tert-butyl ester.

-

~1690 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.

-

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling 3-(tert-Butoxycarbonyl)benzoic acid.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store at room temperature in a dry, well-ventilated place. The product is stable under normal handling and storage conditions.

Conclusion

3-(tert-Butoxycarbonyl)benzoic acid is a prime example of a molecular tool that enables complex synthetic strategies in modern drug discovery. Its value lies not in its own biological activity, but in the chemical versatility afforded by its orthogonal functional groups. For researchers in medicinal chemistry and drug development, a firm grasp of the properties and reactivity of this building block is essential for the efficient and logical construction of next-generation therapeutics.

References

-

Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry. Available from: [Link]

-

Bar-Noy, S., et al. (2014). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of Medicinal Chemistry. Available from: [Link]

- Toland, W. G. (1950). Preparation of isophthalic acid. U.S. Patent 2,531,172.

-

An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. Available from: [Link]

-

Salami, A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon. Available from: [Link]

-

Khan, I., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Synthesis. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. preprints.org [preprints.org]

3-(tert-Butoxycarbonyl)benzoic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-(tert-Butoxycarbonyl)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

3-(tert-Butoxycarbonyl)benzoic acid is a pivotal building block in modern organic synthesis, particularly valued in pharmaceutical research and development for creating complex molecules. Its utility is intrinsically linked to the acid-labile tert-butoxycarbonyl (Boc) protecting group. However, this same reactivity profile necessitates a thorough understanding of its stability to ensure material integrity, experimental reproducibility, and the validity of research outcomes. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and safe handling protocols for 3-(tert-Butoxycarbonyl)benzoic acid, tailored for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Context

3-(tert-Butoxycarbonyl)benzoic acid, also known as mono(tert-Butyl)isophthalate, is a bifunctional molecule featuring a carboxylic acid and a tert-butyl ester. This structure makes it an invaluable linker and intermediate in the synthesis of APIs (Active Pharmaceutical Ingredients), peptidomimetics, and other specialty chemicals. The molecule's stability is dominated by the tert-butyl ester moiety, which functions as a Boc protecting group for the carboxylic acid. The inherent sensitivity of the Boc group to acidic conditions is the primary determinant of the compound's stability profile.[1][2] Understanding these properties is not merely a matter of good laboratory practice; it is critical for preventing lot-to-lot variability, minimizing impurity formation, and ensuring the success of multi-step synthetic campaigns.

Table 1: Physicochemical Properties of 3-(tert-Butoxycarbonyl)benzoic acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [3][4] |

| Molecular Weight | 222.24 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 152-153 °C | [5] |

| Boiling Point | 357.6 ± 25.0 °C at 760 mmHg | [5] |

| CAS Number | 33704-19-7 | [3][4] |

Chemical Stability and Degradation Pathways

The stability of 3-(tert-Butoxycarbonyl)benzoic acid is generally robust under neutral and basic conditions but is significantly compromised by acids, high temperatures, and certain reactive species.

Hydrolytic Stability and Acid Lability

The cornerstone of this compound's reactivity is the acid-catalyzed hydrolysis of the tert-butyl ester. This is the most common and significant degradation pathway. The mechanism is initiated by the protonation of the ester's carbonyl oxygen, which weakens the carbon-oxygen bond.[6][7] This is followed by the departure of the highly stable tert-butyl cation, which subsequently deprotonates to form gaseous isobutylene.[1][6] The resulting carbamic acid rapidly decarboxylates to yield 3-carboxybenzoic acid (isophthalic acid) and carbon dioxide.[6]

This reaction can be triggered by strong acids (e.g., trifluoroacetic acid (TFA), HCl), Lewis acids, and even protic solvents at elevated temperatures.[1][8][9] Therefore, avoiding contact with acidic media is the most critical factor in preserving the compound's integrity.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. fiveable.me [fiveable.me]

- 3. synquestlabs.com [synquestlabs.com]

- 4. scbt.com [scbt.com]

- 5. 3-(tert-Butoxycarbonyl)benzoic acid | 33704-19-7 [sigmaaldrich.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the role of 3-(tert-butoxycarbonyl)benzoic acid as a linker

An In-depth Technical Guide to 3-(tert-butoxycarbonyl)benzoic Acid: A Versatile Linker in Modern Chemistry

Abstract

In the intricate fields of drug development, medicinal chemistry, and materials science, the ability to covalently connect distinct molecular entities is paramount. This function is fulfilled by chemical linkers, molecules designed with specific reactive ends to bridge other molecules. This technical guide provides a comprehensive overview of 3-(tert-butoxycarbonyl)benzoic acid, a bifunctional linker of significant utility. We will explore its fundamental physicochemical properties, delve into the chemistry of its dual functional groups—the carboxylic acid and the tert-butoxycarbonyl (Boc)-protected ester—and elucidate its role in sophisticated applications such as solid-phase peptide synthesis and the construction of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers and drug development professionals, offering field-proven insights into the strategic application of this versatile chemical tool.

Core Characteristics of 3-(tert-butoxycarbonyl)benzoic Acid

3-(tert-butoxycarbonyl)benzoic acid is a solid organic compound characterized by a benzoic acid core functionalized with a tert-butoxycarbonyl group at the meta-position.[1][2] This unique arrangement provides two distinct points of chemical reactivity, which is the foundation of its utility as a linker.

Physicochemical Properties

A thorough understanding of a linker's physical properties is critical for its effective use in synthesis, dictating solubility, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [2][3] |

| Molecular Weight | 222.24 g/mol | [2][4] |

| Appearance | Solid | [1] |

| Melting Point | 152-153 °C | [1] |

| Boiling Point | 357.6 ± 25.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥98% | [1][2] |

| Storage | Room Temperature, Sealed in Dry Conditions | [1][2] |

Spectroscopic Profile

The structural integrity of 3-(tert-butoxycarbonyl)benzoic acid is typically confirmed using spectroscopic methods. While specific spectra for this exact molecule are not detailed in the provided context, the characteristic signals for its functional groups are well-established.

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carboxylic acid (around 1696 cm⁻¹ for the hydrogen-bonded dimer), and another distinct C=O stretching band for the tert-butyl ester carbonyl group.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic aromatic protons on the benzene ring, a singlet with a large integration (9H) around 1.4-1.6 ppm for the equivalent methyl protons of the tert-butyl group, and a carboxylic acid proton signal. ¹³C NMR would display signals for the aromatic carbons, the two distinct carbonyl carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons.

The Bifunctional Nature: A Tale of Two Ends

The power of 3-(tert-butoxycarbonyl)benzoic acid as a linker lies in the orthogonal reactivity of its two functional groups. The carboxylic acid allows for immediate coupling, while the tert-butoxycarbonyl group acts as a stable, protected precursor to a second reactive site, which can be revealed in a subsequent step.

Caption: General workflow for using a bifunctional linker.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group readily employed in coupling reactions, most commonly to form stable amide or ester bonds. This reaction is the typical first step in a sequential conjugation strategy.

-

Amide Bond Formation: This is the most common application, where the carboxylic acid is coupled with a primary or secondary amine on a target molecule. The reaction requires an activating agent to convert the hydroxyl of the carboxylic acid into a better leaving group. Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) are frequently used.[7] The choice of these reagents is critical to ensure high coupling efficiency and minimize side reactions, particularly racemization if chiral centers are present.

The Role and Cleavage of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl group is not the primary reactive handle; instead, it serves as a robust protecting group for what is effectively a second carboxylic acid.[8][9] Its stability under a wide range of conditions (including basic and nucleophilic environments) allows for selective reactions at the first carboxylic acid site without interference.[10][11]

The true utility of this end of the molecule is realized upon the removal, or "cleavage," of the Boc group. This deprotection step regenerates the carboxylic acid, unveiling a new reactive site for the second conjugation step.

-

Mechanism of Cleavage: The Boc group is specifically designed to be labile under acidic conditions.[12] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. This process releases carbon dioxide and reveals the desired functional group.[13]

-

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve the Boc-protected substrate in a suitable organic solvent, such as dichloromethane (DCM) or methanol.

-

Acid Treatment: Add a strong acid. Common choices include:

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Remove the acid and solvent under reduced pressure. The resulting product is often an ammonium salt, which may require a subsequent neutralization step with a mild base (e.g., sodium bicarbonate solution) to yield the free amine.

-

This selective deprotection is a cornerstone of many multi-step synthetic strategies, including solid-phase peptide synthesis (SPPS).[14][15][16]

Application Spotlight: PROTAC Synthesis

One of the most exciting modern applications for bifunctional linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[17] PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[7][18] The linker is not merely a spacer but a critical component that dictates the geometry and stability of the ternary POI-PROTAC-E3 ligase complex.[17]

3-(tert-butoxycarbonyl)benzoic acid and its derivatives are used as building blocks to construct these critical linkers.[18][19][20]

Caption: PROTAC synthesis workflow using the linker.

Experimental Protocol: Synthesis of a PROTAC using 3-(tert-butoxycarbonyl)benzoic acid

This protocol describes a generalized two-step coupling process.

Part A: Coupling the First Ligand

-

Activation: In an inert atmosphere, dissolve 3-(tert-butoxycarbonyl)benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous Dimethylformamide (DMF). Stir for 30 minutes at 0 °C.

-

Coupling: Add the first binding ligand (e.g., a POI ligand containing a primary amine, 1.0 eq) to the activated linker solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the resulting intermediate conjugate by column chromatography to yield the Boc-protected conjugate.

Part B: Deprotection and Coupling the Second Ligand

-

Deprotection: Dissolve the purified intermediate from Part A in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Isolation: Remove the solvent and TFA under reduced pressure to yield the deprotected conjugate with a free carboxylic acid.

-

Activation: In a separate flask, activate the newly formed carboxylic acid using EDC/HOBt in anhydrous DMF as described in Part A, Step 1.

-

Final Coupling: Add the second binding ligand (e.g., an E3 ligase ligand containing a primary amine, 1.0 eq) to the solution.

-

Final Purification: Allow the reaction to proceed overnight at room temperature. Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC).

This self-validating system relies on LC-MS at each stage to confirm the expected mass of the intermediates and final product, ensuring the success of each chemical transformation before proceeding to the next.

Conclusion and Future Outlook

3-(tert-butoxycarbonyl)benzoic acid is a powerful and versatile bifunctional linker whose value is derived from the simplicity and reliability of its orthogonal reactive groups. The well-established chemistries of carboxylic acid activation and acid-labile Boc deprotection provide a robust platform for the sequential assembly of complex molecules. Its application in cutting-edge fields like PROTAC development underscores its continuing relevance. As the demand for precisely engineered molecular constructs in medicine and materials science grows, the strategic use of intelligent linkers like 3-(tert-butoxycarbonyl)benzoic acid will remain a cornerstone of synthetic innovation.

References

- 3-(tert-Butoxycarbonyl)benzoic acid | 33704-19-7. Sigma-Aldrich.

- 3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid. Vulcanchem.

- 3-[(tert-Butoxycarbonyl)amino]benzoic Acid 111331-82-9. Tokyo Chemical Industry.

- 3-(tert-Butoxycarbonyl)benzoic acid. Lead Sciences.

- 3-(tert-Butoxycarbonyl)

- Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters. PubMed.

- Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.

- 3-(tert-Butoxycarbonyl)benzoic acid | CAS 33704-19-7. P212121 Store.

- 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid | PROTAC Linker. MedChemExpress.

- Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar.

- PROTAC. Selleck Chemicals.

- 3,5-Bis(tert-butoxycarbonyl)benzoic acid. Benchchem.

- Introduction: The Role of Heterobifunctional Linkers in Bioconjug

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker

- Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.

- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....

- 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid | PROTAC Linker. MedChemExpress.

- The Chemistry Behind ADCs. MDPI.

- Boc Solid Phase Peptide Synthesis. ChemPep.

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Current ADC Linker Chemistry. PMC - NIH.

Sources

- 1. 3-(tert-Butoxycarbonyl)benzoic acid | 33704-19-7 [sigmaaldrich.com]

- 2. 3-(tert-Butoxycarbonyl)benzoic acid - Lead Sciences [lead-sciences.com]

- 3. Page loading... [wap.guidechem.com]

- 4. store.p212121.com [store.p212121.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-Bis(tert-butoxycarbonyl)benzoic acid | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid () for sale [vulcanchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chempep.com [chempep.com]

- 17. benchchem.com [benchchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

- 20. medchemexpress.com [medchemexpress.com]

commercial availability and suppliers of 3-(tert-butoxycarbonyl)benzoic acid

An In-depth Technical Guide to 3-(tert-butoxycarbonyl)benzoic Acid for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-(tert-butoxycarbonyl)benzoic acid (CAS No. 33704-19-7) is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a carboxylic acid and a tert-butoxycarbonyl (Boc) protected functional group precursor on a benzene ring, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its commercial availability, key suppliers, physicochemical properties, and applications. Furthermore, it details essential safety protocols, handling procedures, and quality control methodologies pertinent to its use in a research and development setting.

Introduction: A Versatile Synthetic Building Block

3-(tert-butoxycarbonyl)benzoic acid is a derivative of isophthalic acid where one of the carboxylic acid groups is protected as its tert-butyl ester. This mono-protection strategy is crucial in multi-step organic synthesis, allowing for selective reactions at the unprotected carboxylic acid moiety. The tert-butoxycarbonyl group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the second carboxylic acid, enabling further functionalization. This dual reactivity makes it an invaluable intermediate for constructing complex molecular architectures, including pharmaceutical agents and functional materials.[1][2]

The primary utility of this compound lies in its role as a linker or scaffold. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the Boc-ester serves as a latent carboxylic acid, providing a strategic handle for subsequent synthetic transformations.

Commercial Availability and Sourcing

3-(tert-butoxycarbonyl)benzoic acid is readily available from a multitude of chemical suppliers, catering to needs ranging from small-scale academic research to larger-scale drug development campaigns. Purity levels are typically high, often exceeding 98%, which is suitable for most synthetic applications.

Table 1: Prominent Commercial Suppliers

| Supplier | Product / Catalog No. | Typical Purity | Available Quantities |

| Sigma-Aldrich | CIAH9884FBEF-1G | 98% | Gram scale |

| Lead Sciences (BLDpharm) | BD14023 | 98%[3] | 100mg, 250mg[3] |

| Apollo Scientific | MFCD00235884 | 98%[4] | 5g, 25g, 100g, 500g, 2.5kg[4] |

| SynQuest Laboratories, Inc. | 2623-1-X8 | Not specified | Inquiry-based |

| P212121 Store | MS-009278-1G | Not specified | 1g |

Note: Pricing and availability are subject to change. For bulk quantities and current pricing, direct inquiry with the supplier is recommended.

Procurement and Quality Control Workflow

The process of acquiring and validating a chemical like 3-(tert-butoxycarbonyl)benzoic acid for research is critical for experimental success. The following workflow outlines the key steps from supplier selection to experimental use.

Caption: Workflow for procurement and validation of research chemicals.

Physicochemical and Safety Profile

Understanding the properties and hazards of a chemical is paramount for its safe handling and effective use in experiments.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 33704-19-7 | [3][5][6] |

| Molecular Formula | C₁₂H₁₄O₄ | [3][5][6] |

| Molecular Weight | 222.24 g/mol | [3][6] |

| Appearance | Solid / White to off-white powder | |

| Melting Point | 152-153 °C | |

| Boiling Point | 357.6 ± 25.0 °C at 760 mmHg | |

| Storage | Store at room temperature, sealed in a dry place. | [3] |

Safety and Handling

According to safety data sheets, 3-(tert-butoxycarbonyl)benzoic acid presents several hazards.[5]

-

Health Hazards: Harmful if swallowed (Acute Toxicity, Oral)[5], causes skin irritation[5][7], causes serious eye irritation[5][7], and may cause respiratory irritation[5][7].

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[5][8] Handle in a well-ventilated area or under a chemical fume hood.[5][9]

-

First Aid Measures:

-

Storage and Stability: The product is stable under normal handling and storage conditions.[5] It should be stored in a tightly closed container in a dry, well-ventilated place.[3]

Synthesis, Quality Control, and Applications

Synthetic Considerations

The synthesis of 3-(tert-butoxycarbonyl)benzoic acid and related compounds typically involves the protection of a carboxylic acid or an amino group with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O.[2] This protecting group strategy is fundamental in organic synthesis, allowing for sequential modifications of a molecule without unintended side reactions.[1]

Quality Control and Analytical Methods

Ensuring the purity of starting materials is a cornerstone of reproducible research. For 3-(tert-butoxycarbonyl)benzoic acid, several analytical methods are employed:

-

Melting Point Determination: A simple and effective preliminary test for purity. Impurities typically depress and broaden the melting point range.[10]

-

Chromatography (HPLC): High-Performance Liquid Chromatography, often with UV detection, is the industry standard for quantifying the purity of organic compounds.[10] Suppliers typically use this method to certify their products.

-

Spectroscopy (NMR, Mass Spectrometry): Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, while Mass Spectrometry (MS) confirms the molecular weight.[10]

-

Titration: As a benzoic acid derivative, its purity can also be assessed via acid-base titration.[10]

Core Applications in Research and Development

The bifunctional nature of 3-(tert-butoxycarbonyl)benzoic acid dictates its primary role as a versatile intermediate in synthesis.

Caption: Synthetic utility of 3-(tert-butoxycarbonyl)benzoic acid.

-

Drug Discovery: Benzoic acid derivatives are common scaffolds in medicinal chemistry.[2] This compound serves as an intermediate in the synthesis of various pharmaceutical agents.[11][12] It allows for the controlled assembly of molecules where one part of the molecule is built upon the free carboxylic acid, and a second part is introduced after the deprotection of the tert-butyl ester.

-

Peptide Synthesis: It can be used to introduce a benzoic acid moiety into a peptide sequence, acting as a linker or a conformational constraint.[12]

-

Materials Science: The rigid aromatic core and the two distinct functional handles make it a candidate for the synthesis of novel polymers and functional materials.

Conclusion

3-(tert-butoxycarbonyl)benzoic acid is a commercially accessible and highly valuable chemical intermediate for scientific research and development. Its unique structure provides synthetic chemists with a tool for the strategic and controlled synthesis of complex molecules. A thorough understanding of its properties, suppliers, and safety requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Lead Sciences. (n.d.). 3-(tert-Butoxycarbonyl)benzoic acid. Retrieved from [Link]

-

P212121 Store. (n.d.). 3-(tert-Butoxycarbonyl)benzoic acid. Retrieved from [Link]

-

USA Chemical Suppliers. (n.d.). boc-3-aminobenzoic acid suppliers USA. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet: 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid. Retrieved from [Link]

-

Knight Chemicals Online. (n.d.). 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic Acid CAS 117445-22-4. Retrieved from [Link]

- Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030-52.